molecular formula C17H17N3O2S2 B6032877 (2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one

(2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B6032877
M. Wt: 359.5 g/mol
InChI Key: MSFBUAORZRLHQN-WOJGMQOQSA-N
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Description

(2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a unique structure with an ethoxyphenyl group, a thiophene ring, and a thiazolidinone core, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

(2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-2-22-13-7-5-12(6-8-13)10-15-16(21)19-17(24-15)20-18-11-14-4-3-9-23-14/h3-9,11,15H,2,10H2,1H3,(H,19,20,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFBUAORZRLHQN-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CS3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CS3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-ethoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Industrial production may also incorporate continuous flow reactors and automated systems to enhance reproducibility and safety.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxyphenyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to inhibit the growth of certain bacteria and cancer cells makes it a valuable candidate for drug development. Studies have demonstrated its efficacy in vitro, and further research is ongoing to explore its potential in vivo.

Medicine

In medicine, the compound’s anti-inflammatory properties are of particular interest. It has been investigated for its potential to treat inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, its anticancer properties are being explored for the development of new chemotherapeutic agents.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit bacterial cell wall synthesis, leading to cell death. In anticancer research, the compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the modulation of immune cell activity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-5-[(4-methoxyphenyl)methyl]-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one
  • (2Z)-5-[(4-chlorophenyl)methyl]-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one
  • (2Z)-5-[(4-bromophenyl)methyl]-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one

Uniqueness

What sets (2Z)-5-[(4-ethoxyphenyl)methyl]-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one apart from similar compounds is its ethoxyphenyl group, which imparts unique electronic and steric properties. This modification can enhance its biological activity and selectivity, making it a more potent candidate for various applications.

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